

# Endralazine: A Technical and Scientific Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Endralazine |           |
| Cat. No.:            | B1218957    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical structure, properties, and pharmacological profile of **Endralazine**. **Endralazine** (6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator, similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile. This guide synthesizes available data on its chemical characteristics, mechanism of action, pharmacological properties, and relevant experimental methodologies.

## **Chemical Structure and Physicochemical Properties**

**Endralazine** is a synthetic pyridazine derivative. Its core structure consists of a tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a hydrazinyl group at the 3-position.

## **Chemical Identifiers**

The fundamental chemical identifiers for **Endralazine** are summarized in the table below.



| Identifier        | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (3-hydrazinyl-7,8-dihydro-5H-<br>pyrido[4,3-c]pyridazin-6-yl)-<br>phenylmethanone | [1]       |
| CAS Number        | 39715-02-1                                                                        | [1][2]    |
| Molecular Formula | C14H15N5O                                                                         | [1][2]    |
| Molecular Weight  | 269.31 g/mol                                                                      | [2]       |
| SMILES            | C1CN(CC2=CC(=NN=C21)NN<br>)C(=O)C3=CC=CC=C3                                       | [1]       |
| InChI Key         | ALAXZYHFVBSJKZ-<br>UHFFFAOYSA-N                                                   | [2]       |

## **Synonyms and Code Designations**

**Endralazine** is also known by several synonyms and developmental codes, including BQ 22-708, Miretilan, and Arritlan.[3]

## **Chemical Synthesis**

The synthesis of **Endralazine** involves the reaction of a precursor molecule, 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

## **Experimental Protocol: Synthesis of Endralazine**

A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a sealed autoclave vessel. The specific temperature and reaction time are critical parameters that require optimization for maximal yield and purity. Following the reaction, the product, 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (**Endralazine**), is isolated and purified using standard techniques such as recrystallization or column chromatography.



# **Mechanism of Action and Signaling Pathway**

**Endralazine** is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.

[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine, acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are proposed to mediate its vasodilatory effects.

The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP<sub>3</sub>)-induced calcium (Ca<sup>2+</sup>) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6][7] This reduction in intracellular Ca<sup>2+</sup> availability prevents the activation of myosin light chain kinase, which is essential for muscle contraction. Other potential mechanisms include the opening of high conductance Ca<sup>2+</sup>-activated potassium (BK(Ca)) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of prostacyclin (PGI<sub>2</sub>) production.[8][9]

Below is a diagram illustrating the proposed signaling pathways for **Endralazine**-induced vasodilation, based on data from its analogue, hydralazine.



Click to download full resolution via product page

Caption: Proposed mechanism of **Endralazine**-induced vasodilation.



# **Pharmacological and Pharmacokinetic Properties**

**Endralazine** exhibits potent antihypertensive effects with a pharmacokinetic profile that offers advantages over hydralazine, notably a higher bioavailability and a reduced influence of the patient's acetylator status.[10]

## **Pharmacodynamic Properties**

In preclinical studies using anesthetized rats, **Endralazine** produced prompt, dose-related reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in managing hypertension.[3][11][12]

| Study<br>Parameter                      | Baseline (on<br>Thiazide +<br>Beta-blocker) | After 1 Week<br>(Endralazine 5-<br>10mg b.d.) | After 1 Year<br>(Endralazine 5-<br>10mg b.d.) | Reference |
|-----------------------------------------|---------------------------------------------|-----------------------------------------------|-----------------------------------------------|-----------|
| Mean Supine<br>Blood Pressure<br>(mmHg) | 197 / 107                                   | 160 / 86                                      | 161 / 91                                      | [3]       |
| Seated Blood<br>Pressure<br>(mmHg)      | 147.5 / 99.7                                | 133.8 / 83.9                                  | Not Reported                                  | [11]      |
| Standing Blood<br>Pressure<br>(mmHg)    | 145.8 / 99.2                                | 133.6 / 87.3                                  | Not Reported                                  | [11]      |

## **Pharmacokinetic Properties**

**Endralazine** is well-absorbed orally and, unlike hydralazine, does not undergo significant first-pass metabolism. This results in high systemic bioavailability that is not substantially affected by acetylator phenotype.[10]



| Pharmacokinetic<br>Parameter           | Value        | Condition            | Reference |
|----------------------------------------|--------------|----------------------|-----------|
| Oral Bioavailability                   | ~75%         | Acute Administration | [3]       |
| Systemic<br>Bioavailability            | 73.5 - 99.1% | IV vs. Oral Doses    | [10]      |
| Terminal Elimination<br>Half-life (t½) | ~2.5 hours   | Acute Administration | [3]       |
| Terminal Elimination<br>Half-life (t½) | ~7.5 hours   | Chronic Treatment    | [3]       |

# **Preclinical Evaluation: Experimental Protocols**

The preclinical assessment of **Endralazine** involves both in vivo models to determine its effect on systemic blood pressure and in vitro assays to characterize its direct action on vascular tissue.

# In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol describes a standard method for evaluating the antihypertensive efficacy of a test compound like **Endralazine** in a conscious rat model of hypertension.

Objective: To determine the dose-dependent effect of orally administered **Endralazine** on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

#### Methodology:

- Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used.
   Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Surgical Implantation:



- Rats are anesthetized (e.g., with isoflurane).
- A catheter is surgically implanted into the carotid artery for direct blood pressure measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
- For oral administration, a second catheter may be inserted into the stomach.[13][14]
- Animals are allowed a recovery period of at least 3 days post-surgery.

#### • Experimental Procedure:

- On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
- A baseline recording of at least 60 minutes is established to ensure stable hemodynamic parameters.
- Endralazine is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A vehicle control group is also included.
- Blood pressure and heart rate are continuously recorded for several hours postadministration to determine the onset, magnitude, and duration of the effect.

#### Data Analysis:

- Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.
- The change in MAP and HR from baseline is calculated for each dose group at various time points.
- Dose-response curves are generated to determine the potency (e.g., ED<sub>50</sub>) of Endralazine.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo antihypertensive testing.



# In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect of **Endralazine** on vascular smooth muscle, independent of systemic neural and hormonal influences.

Objective: To quantify the relaxant effect of **Endralazine** on pre-constricted arterial rings isolated from rats.

#### Methodology:

- Tissue Preparation:
  - A healthy rat is euthanized via an approved method.
  - The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated
     Krebs-Henseleit buffer.
  - The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.
  - For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

#### Organ Bath Setup:

- Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

#### Experimental Procedure:

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for aorta). The buffer is changed every 15-20 minutes.

## Foundational & Exploratory





- The viability of the rings is tested by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).
- $\circ$  After washout and return to baseline, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1  $\mu$ M) or norepinephrine.
- $\circ$  Once a stable contractile plateau is reached, a cumulative concentration-response curve is generated by adding **Endralazine** to the organ bath in a stepwise manner (e.g., from 1 nM to 100  $\mu$ M).
- The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

#### • Data Analysis:

- The percentage of relaxation is plotted against the logarithm of the Endralazine concentration.
- A sigmoidal curve is fitted to the data to determine the EC<sub>50</sub> (the concentration of **Endralazine** that produces 50% of the maximal relaxation) and the E<sub>max</sub> (the maximum relaxation effect).





Click to download full resolution via product page

Caption: Experimental workflow for in vitro vasodilation assay.



### Conclusion

**Endralazine** is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over the related compound hydralazine include its high and consistent bioavailability and a pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of **Endralazine** and other novel vasodilator compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endralazine | C14H15N5O | CID 47608 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endralazine Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamic and pharmacokinetic studies with the vasodilator endralazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on endralazine, a new antihypertensive drug structurally related to hydralazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endralazine a new hydralazine-like antihypertensive with high systemic bioavailability -PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Evaluation of once daily endralazine in hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endralazine: A Technical and Scientific Whitepaper].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218957#chemical-structure-and-properties-of-endralazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com